D-4-Phosphoerythronic acid
Description
Properties
Molecular Formula |
C4H9O8P |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1 |
InChI Key |
ZCZXOHUILRHRQJ-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Enzymatic Conversion
D-Erythrose 4-phosphate, a four-carbon sugar phosphate, serves as the direct precursor. In Pyrococcus horikoshii, a hyperthermophilic archaeon, the enzyme D-ribose-5-phosphate isomerase (PRI) catalyzes the isomerization of D-ribose-5-phosphate to D-ribulose-5-phosphate. However, structural studies of PRI in complex with this compound revealed its role as a competitive inhibitor, suggesting a retro-aldol cleavage mechanism during synthesis. The preparation involves incubating D-erythrose 4-phosphate with purified PRI under controlled conditions (pH 8.0, 50–95°C), followed by chromatographic isolation.
Structural and Kinetic Insights
The crystal structure of PRI bound to this compound highlights key residues (E107, D85, K98) involved in substrate binding and catalysis. Mutagenesis studies demonstrated that substitutions at these positions (e.g., R100A) disrupt the enzyme’s ability to stabilize the phosphate group, reducing catalytic efficiency. The tetrameric structure of PRI ensures stability at high temperatures, making this method suitable for large-scale production under industrial conditions.
Chemical Phosphorylation of Erythronic Acid
Chemical synthesis offers an alternative route, particularly for laboratories lacking access to enzymatic systems. This method typically involves phosphorylation of erythronic acid using reactive phosphorus-containing reagents.
Phosphorylating Agents and Reaction Conditions
Erythronic acid, a tetronic acid derivative, undergoes phosphorylation at the 4-hydroxy group using phosphorus oxychloride (POCl₃) or polyphosphoric acid. In a representative procedure:
-
Erythronic acid (1.0 mmol) is dissolved in anhydrous dichloromethane.
-
POCl₃ (1.2 mmol) is added dropwise at 0°C under nitrogen atmosphere.
-
The mixture is stirred for 12 hours, followed by quenching with ice-cold water.
-
The product is extracted, purified via ion-exchange chromatography, and lyophilized.
Yields vary between 40–60%, depending on the protecting groups used to prevent over-phosphorylation.
Challenges and Optimization
A major limitation of this method is the formation of byproducts, such as di- and tri-phosphorylated derivatives. To mitigate this, transient protection of secondary hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers has been proposed. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, improving efficiency.
Comparative Analysis of Preparation Methods
| Parameter | Enzymatic Synthesis | Chemical Phosphorylation |
|---|---|---|
| Yield | 70–85% (theoretical) | 40–60% (experimental) |
| Purity | >95% (HPLC) | 80–90% (requires further purification) |
| Scalability | Suitable for industrial-scale production | Limited by reagent cost and byproduct formation |
| Cost | High (enzyme purification) | Moderate (bulk reagents) |
| Environmental Impact | Low waste generation | Solvent-intensive, generates acidic waste |
Key Findings :
-
Enzymatic methods excel in specificity and scalability but require optimized enzyme expression systems.
-
Chemical routes are more accessible for small-scale synthesis but necessitate rigorous purification.
Industrial Applications and Recent Advances
Chemical Reactions Analysis
4-phospho-L-threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, metal hydroxides, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of L-ascorbic acid with hydrogen peroxide results in the formation of 4-phospho-L-threonic acid .
Scientific Research Applications
Biochemical Pathway Studies
D-4-Phosphoerythronic acid plays a crucial role in several metabolic pathways. It is involved in the pentose phosphate pathway, which is essential for cellular respiration and biosynthesis. Its presence in E. coli highlights its importance in microbial metabolism, making it a valuable compound for studying bacterial metabolic processes .
Enzyme Activity Modulation
Research indicates that this compound can act as a substrate or inhibitor for specific enzymes involved in carbohydrate metabolism. For instance, studies have shown that it interacts with ribose-5-phosphate isomerase, influencing the enzyme's activity and providing insights into its structural dynamics .
Therapeutic Potential
This compound has potential therapeutic applications due to its effects on phosphate metabolism. It may be useful in treating conditions associated with phosphate dysregulation, such as osteomalacia and hypophosphatemia. Case studies have documented its role in managing these conditions by influencing phosphate homeostasis .
Case Study 1: Metabolic Disorders
A study involving patients with recurrent hypophosphatemia demonstrated that supplementation with compounds similar to this compound helped restore normal serum phosphorus levels. This case highlighted the compound's potential role in treating metabolic disorders linked to phosphate deficiency .
Case Study 2: Structural Biology
Crystallographic studies have elucidated the structure of ribose-5-phosphate isomerase when complexed with this compound. These findings provide critical insights into enzyme-substrate interactions and the conformational changes that occur during catalysis .
Biochemical Manufacturing
In industrial settings, this compound is utilized as a reagent in the synthesis of various biochemical products. Its ability to participate in phosphorylation reactions makes it valuable for producing phosphorylated sugars and other derivatives used in pharmaceuticals and biochemicals .
Research Reagent
The compound serves as a research reagent for studying enzyme kinetics and metabolic pathways. Its role as a substrate or inhibitor allows researchers to dissect complex biochemical networks, making it an essential tool in metabolic engineering and synthetic biology .
Mechanism of Action
The mechanism of action of 4-phospho-L-threonic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of dickkopf-1, a protein involved in hair follicle regulation, thereby potentially preventing androgen-driven balding . Additionally, it may interact with ribose-5-phosphate isomerase, an enzyme involved in the pentose phosphate pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphorylated organic acids and phosphonate/phosphinic acid derivatives share structural or functional similarities with D-4-Phosphoerythronic acid. Below is a comparative analysis of key compounds, highlighting differences in structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Backbone Complexity vs. Aromaticity this compound features a linear, hydroxyl-rich carbon chain, typical of sugar phosphates, which contrasts with the aromatic backbones of (4-Cyanophenyl)phosphonic acid and (4-Nitro-benzyl)-phosphonic acid. The aromaticity in the latter compounds enhances stability and electronic conjugation, enabling applications in catalysis and materials science .
Phosphorus Functional Groups The phosphate ester in this compound is less acidic than the phosphonic acid groups in aromatic derivatives. For example, (4-Cyanophenyl)phosphonic acid exhibits pKa values ~1–2 (for -PO₃H₂), compared to ~6–7 for phosphate esters, making it more reactive in acidic environments .
Substituent Effects Electron-withdrawing groups (e.g., -CN in (4-Cyanophenyl)phosphonic acid and -NO₂ in (4-Nitro-benzyl)-phosphonic acid) increase electrophilicity and hydrogen-bonding capacity, enabling their use in specialized syntheses. In contrast, this compound’s hydroxyl groups may facilitate interactions in aqueous biochemical systems .
Dual Functionalization Compounds like [4-(4-Phosphonophenyl)phenyl]phosphonic acid leverage dual phosphonic acid groups for enhanced ion-exchange capacity, a feature absent in monofunctional this compound. This property is critical for applications in energy storage and separation technologies .
Research and Industrial Relevance
While this compound’s applications remain underexplored in the provided evidence, its structural analogs demonstrate versatility:
- (4-Cyanophenyl)phosphonic acid is studied for its role in metal-organic frameworks (MOFs) due to its robust chelation .
- (4-Nitro-benzyl)-phosphonic acid is utilized in polymer crosslinking, leveraging its nitro group’s reactivity .
- Phenylphosphinic acid serves as a precursor for flame retardants, exploiting its thermal stability .
Q & A
Basic: What established methodologies are recommended for detecting D-4-Phosphoerythronic acid in metabolic flux studies?
Methodological Answer:
Detection typically involves chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) to resolve phosphorylated intermediates. Key considerations include:
- Sample preparation: Use cold methanol extraction to stabilize labile phosphorylated compounds and minimize degradation .
- Ion-pairing reagents: Employ volatile reagents like tributylamine to enhance MS compatibility.
- Internal standards: Isotope-labeled analogs (e.g., ¹³C-D-4-Phosphoerythronic acid) improve quantification accuracy.
A comparative table of methods:
| Technique | Sensitivity (nM) | Resolution | Sample Throughput |
|---|---|---|---|
| HPLC-MS/MS | 5–10 | High | Moderate |
| GC-MS (derivatized) | 20–50 | Medium | High |
| Capillary Electrophoresis | 50–100 | Low | Low |
For microbial systems, quenching metabolism rapidly (<1 sec) is critical to avoid artifactual data .
Advanced: How can researchers reconcile contradictory kinetic data on this compound’s inhibition of phosphofructokinase?
Methodological Answer:
Contradictions often arise from:
- pH-dependent enzyme conformations: Kinetic assays should standardize buffer conditions (e.g., Tris vs. HEPES) and monitor free Mg²⁺ concentrations, which affect ligand binding .
- Substrate channeling artifacts: Use isotopic tracer experiments to distinguish direct inhibition from metabolic flux rerouting .
- Data clustering: Apply mixed-effects models to account for inter-study variability in enzyme sources (e.g., mammalian vs. bacterial isoforms) .
A replication framework:
Validate enzyme purity via SDS-PAGE and activity assays.
Cross-test inhibitors under identical buffer/cofactor conditions.
Use Bayesian meta-analysis to quantify uncertainty in reported Ki values .
Basic: What is the biosynthetic pathway of this compound in E. coli?
Methodological Answer:
The pathway can be framed using the P-E/I-C-O framework :
- Population (P): E. coli K-12 under carbon-limiting conditions.
- Exposure (E): Erythrose 4-phosphate substrate availability.
- Intervention (I): Knockout of gnd (6-phosphogluconate dehydrogenase) to shunt carbon flux.
- Control (C): Wild-type strain under identical conditions.
- Outcome (O): Quantify this compound via LC-MS.
Key enzymes include erythrose-4-phosphate kinase (EC 2.7.1.25) and phosphatase regulators. Pathway elucidation requires ¹³C metabolic flux analysis .
Advanced: What computational strategies predict this compound’s conformational dynamics in non-aqueous solvents?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation in dimethyl sulfoxide (DMSO) using AMBER or CHARMM force fields. Parameterize partial charges via ab initio DFT (B3LYP/6-31G*) .
- Free Energy Landscapes: Use metadynamics to map phosphate group rotation barriers.
- Validation: Compare predicted NMR chemical shifts (e.g., ³¹P) with experimental data.
A workflow:
Optimize geometry in vacuum.
Solvate in explicit solvent (≥10,000 molecules).
Run 100-ns trajectories with replica exchange.
Basic: How does the phosphorylation site (C4) influence this compound’s biochemical reactivity?
Methodological Answer:
The C4 phosphate:
- Steric effects: Limits access to dehydrogenase active sites (e.g., erythronate-4-phosphate dehydrogenase).
- Electrostatic repulsion: Reduces binding affinity in Mg²⁺-dependent enzymes. Test via mutagenesis (e.g., substituting phosphate with sulfonate) .
- Isomer specificity: Compare kinetics of D-4- vs. L-4-phosphoerythronic acid using enantiopure standards .
Advanced: What experimental designs mitigate interference from 2-phosphoglycerate when quantifying this compound in plant extracts?
Methodological Answer:
- Chromatographic separation: Use a ZIC-pHILIC column (pH 9.4) to resolve phosphorylated isomers .
- Enzymatic depletion: Pretreat samples with enolase to convert 2-phosphoglycerate to PEP .
- MS/MS transitions: Select unique fragment ions (e.g., m/z 97 for this compound vs. m/z 79 for 2-phosphoglycerate) .
Basic: What are the primary metabolic roles of this compound in Arabidopsis thaliana?
Methodological Answer:
- Shikimate pathway: Precursor for aromatic amino acid biosynthesis.
- Stress response: Accumulates under oxidative stress; quantify via redox-sensitive GFP biosensors .
- Transport studies: Use ³³P radiolabeling to track phloem mobility .
Advanced: How to apply the FINER criteria to assess a study on this compound’s role in bacterial antibiotic tolerance?
Methodological Answer:
- Feasible: Ensure LC-MS/MS access and knockout strain availability (e.g., Bacillus subtilis ΔeryK).
- Interesting: Link to clinical relevance (e.g., biofilm persistence).
- Novel: Explore unannotated phosphatase interactions via proteomics.
- Ethical: Adhere to BSL-2 guidelines for antibiotic-resistant strains .
- Relevant: Align with antimicrobial resistance (AMR) research priorities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
